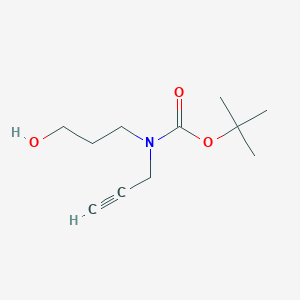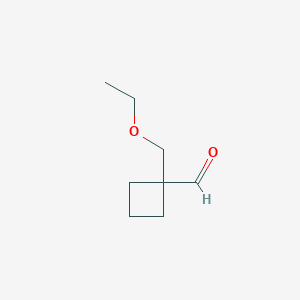
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is characterized by a cyclobutane ring substituted with an ethoxymethyl group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclobutan-1-ol
Substitution: Products depend on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The ethoxymethyl group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
Comparación Con Compuestos Similares
Cyclobutane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less sterically hindered and more reactive.
1-(Methoxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.
Cyclobutane-1-carboxylic acid: The carboxylic acid derivative of cyclobutane, differing in functional group and reactivity.
Uniqueness: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl and aldehyde groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-10-7-8(6-9)4-3-5-8/h6H,2-5,7H2,1H3 |
Clave InChI |
HGCUYVJOMKSUMS-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(CCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



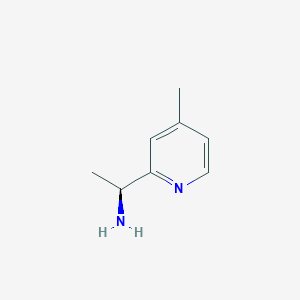
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
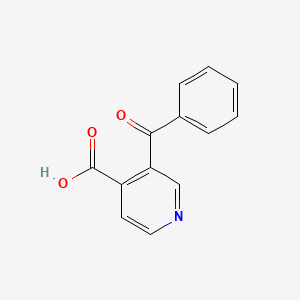
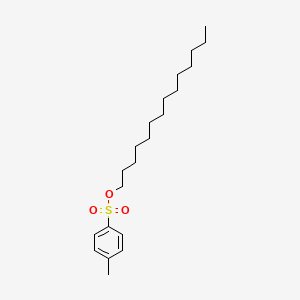
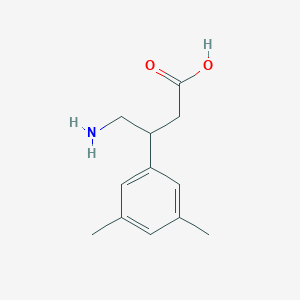
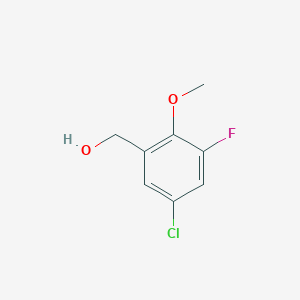
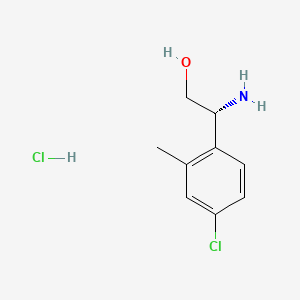
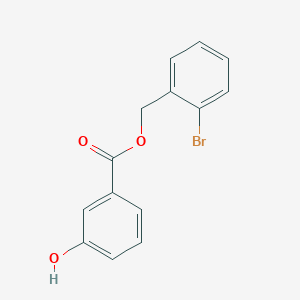



![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
